molecular formula C9H10ClNO4 B1446566 3-[Amino(carboxy)methyl]benzoic acid hydrochloride CAS No. 156143-87-2

3-[Amino(carboxy)methyl]benzoic acid hydrochloride

Cat. No.: B1446566
CAS No.: 156143-87-2
M. Wt: 231.63 g/mol
InChI Key: QEYZDMJQWUJFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Amino(carboxy)methyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C9H9NO4·HCl. It is a derivative of benzoic acid, where the carboxyl group is substituted with an amino group and a carboxymethyl group. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[Amino(carboxy)methyl]benzoic acid hydrochloride typically involves the reaction of 3-aminobenzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminobenzoic acid attacks the carbonyl carbon of chloroacetic acid, forming the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-[Amino(carboxy)methyl]benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[Amino(carboxy)methyl]benzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in biochemical assays and as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Aminobenzoic acid
  • 3-(Methylamino)benzoic acid
  • 3-(Carboxymethyl)benzoic acid

Comparison: 3-[Amino(carboxy)methyl]benzoic acid hydrochloride is unique due to the presence of both amino and carboxymethyl groups, which confer distinct chemical properties and reactivity. Compared to 3-aminobenzoic acid, it has an additional carboxymethyl group, enhancing its solubility and reactivity. Compared to 3-(methylamino)benzoic acid, it has a carboxyl group, providing different functional capabilities .

Properties

IUPAC Name

3-[amino(carboxy)methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4.ClH/c10-7(9(13)14)5-2-1-3-6(4-5)8(11)12;/h1-4,7H,10H2,(H,11,12)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYZDMJQWUJFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156143-87-2
Record name 3-[amino(carboxy)methyl]benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[Amino(carboxy)methyl]benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[Amino(carboxy)methyl]benzoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[Amino(carboxy)methyl]benzoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[Amino(carboxy)methyl]benzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-[Amino(carboxy)methyl]benzoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[Amino(carboxy)methyl]benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.